molecular formula C12H12N2O B6617331 N,N-dimethylquinoline-2-carboxamide CAS No. 30721-91-6

N,N-dimethylquinoline-2-carboxamide

Cat. No.: B6617331
CAS No.: 30721-91-6
M. Wt: 200.24 g/mol
InChI Key: SJGFVVGPTAFAQX-UHFFFAOYSA-N
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Description

N,N-dimethylquinoline-2-carboxamide is a versatile chemical compound with the molecular formula C12H12N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure and properties, making it valuable in various scientific research fields, including pharmaceuticals, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethylquinoline-2-carboxamide typically involves the reaction of quinoline-2-carboxylic acid with dimethylamine. One common method includes the use of coupling reagents such as carbonyldiimidazole (CDI) to facilitate the formation of the amide bond. The reaction is usually carried out under mild conditions, with the temperature maintained around room temperature to 50°C .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same basic reaction but is optimized for large-scale production, including the use of automated systems for reagent addition and product isolation .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylquinoline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinolines, which have significant applications in pharmaceuticals and material science.

Scientific Research Applications

N,N-dimethylquinoline-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: The compound is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism by which N,N-dimethylquinoline-2-carboxamide exerts its effects involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethylformamide (DMF)
  • N,N-dimethylacetamide (DMAc)
  • Quinoline-2-carboxamide derivatives

Uniqueness

N,N-dimethylquinoline-2-carboxamide stands out due to its unique quinoline backbone, which imparts distinct chemical and biological properties. Compared to N,N-dimethylformamide and N,N-dimethylacetamide, it has a more complex structure, allowing for more diverse applications in research and industry .

Properties

IUPAC Name

N,N-dimethylquinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-14(2)12(15)11-8-7-9-5-3-4-6-10(9)13-11/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGFVVGPTAFAQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701295279
Record name N,N-Dimethyl-2-quinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701295279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30721-91-6
Record name N,N-Dimethyl-2-quinolinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30721-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-2-quinolinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701295279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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